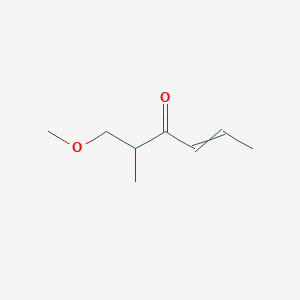

1-Methoxy-2-methylhex-4-en-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13058-37-2 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-methoxy-2-methylhex-4-en-3-one |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)7(2)6-10-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

WDUJWJKKSGKLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C(C)COC |

Origin of Product |

United States |

Stereochemical and Isomeric Considerations Pertaining to 1 Methoxy 2 Methylhex 4 En 3 One

Analysis of Geometric Isomerism at the Hex-4-en Moiety (E/Z Configurations)

The carbon-carbon double bond at the C4 and C5 positions of 1-Methoxy-2-methylhex-4-en-3-one is the source of its geometric isomerism. This type of isomerism, also known as cis-trans isomerism, arises from the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents attached to the double-bond carbons. These are designated as (E) and (Z) isomers based on the Cahn-Ingold-Prelog (CIP) priority rules.

To determine the configuration, we assign priorities to the substituents on each carbon of the double bond. At C4, the substituents are a carbonyl group (-C(=O)CH(CH₃)CH₂OCH₃) and a hydrogen atom. The carbonyl group has a higher priority than the hydrogen atom. At C5, the substituents are a methyl group (-CH₃) and a hydrogen atom. The methyl group has a higher priority than the hydrogen atom.

(Z)-1-Methoxy-2-methylhex-4-en-3-one: In this isomer, the higher-priority groups on each carbon of the double bond (the carbonyl group at C4 and the methyl group at C5) are on the same side of the double bond axis. This is analogous to a cis configuration.

(E)-1-Methoxy-2-methylhex-4-en-3-one: In this isomer, the higher-priority groups are on opposite sides of the double bond axis, corresponding to a trans configuration.

The physical and chemical properties of these geometric isomers, such as boiling point, stability, and reactivity, are expected to differ due to the variations in their molecular shape and dipole moments.

Table 1: Cahn-Ingold-Prelog Priority Assignments for Geometric Isomers of this compound

| Carbon | Substituent 1 | Priority | Substituent 2 | Priority |

| C4 | -C(=O)CH(CH₃)CH₂OCH₃ | 1 | -H | 2 |

| C5 | -CH₃ | 1 | -H | 2 |

Exploration of Chirality at C2 and Resulting Stereoisomeric Forms of this compound

In addition to geometric isomerism, this compound possesses a chiral center at the C2 carbon. This carbon atom is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a methoxymethyl group (-CH₂OCH₃), and a propenoyl group (-C(=O)CH=CHCH₃). The presence of this stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R) and (S) based on the spatial arrangement of the substituents around the chiral center, again using the CIP priority rules.

(R)-1-Methoxy-2-methylhex-4-en-3-one

(S)-1-Methoxy-2-methylhex-4-en-3-one

Combining the possibilities of geometric isomerism and chirality, this compound can exist as a total of four stereoisomers:

(2R, 4E)-1-Methoxy-2-methylhex-4-en-3-one

(2S, 4E)-1-Methoxy-2-methylhex-4-en-3-one

(2R, 4Z)-1-Methoxy-2-methylhex-4-en-3-one

(2S, 4Z)-1-Methoxy-2-methylhex-4-en-3-one

The pairs of (R,E) and (S,E) isomers are enantiomers of each other, as are the (R,Z) and (S,Z) isomers. The relationship between an (E) isomer and a (Z) isomer is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Strategies for Diastereoselective and Enantioselective Syntheses of this compound and Related Chiral Enones

The selective synthesis of a single stereoisomer of this compound presents a significant challenge in organic synthesis, requiring precise control over both the geometry of the double bond and the stereochemistry of the chiral center. Such control is typically achieved through diastereoselective and enantioselective synthetic strategies.

Diastereoselective Synthesis:

Diastereoselective reactions aim to produce one diastereomer in preference to others. For the synthesis of this compound, this would involve controlling the formation of the double bond to favor either the (E) or (Z) isomer. This can often be achieved by employing stereoselective olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, where the choice of reagents and reaction conditions can influence the stereochemical outcome.

Another approach involves the diastereoselective reduction of a precursor molecule. For instance, the reduction of a β-hydroxy ketone can be highly diastereoselective, and this principle could be adapted to a precursor of our target molecule. youtube.com

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is a cornerstone of modern asymmetric catalysis. For the synthesis of chiral enones like this compound, several strategies could be envisioned:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical course of a reaction to form the desired stereocenter at C2. The auxiliary is then removed in a subsequent step.

Chiral Catalysts: The use of a chiral catalyst can create a chiral environment that favors the formation of one enantiomer. This is a highly efficient method as only a small amount of the chiral catalyst is needed. For example, enantioselective α-alkylation or α-methylation of ketones can be achieved using chiral catalysts. nih.govresearchgate.net These methods could potentially be adapted to introduce the methyl group at the C2 position enantioselectively.

Enzymatic Reactions: Enzymes are highly specific catalysts and can be used to perform highly enantioselective transformations. An enzymatic kinetic resolution of a racemic mixture of this compound or a precursor could be a viable route to obtain one of the enantiomers in high purity.

The synthesis of related chiral ketones has been explored through various methods, including the enantioselective α-arylation of ketones using copper(I)-bis(phosphine) dioxide catalytic systems. acs.org While not directly applicable to the methylation required for our target molecule, the underlying principles of creating a chiral pocket to control the approach of the electrophile are relevant. Furthermore, methods for the enantioselective synthesis of α-quaternary ketones and aldehydes using chiral phosphines have been reported and could potentially be adapted. unc.edu

Table 2: Potential Synthetic Approaches for Stereoselective Synthesis

| Strategy | Description | Key Considerations |

| Diastereoselective Olefination | Use of stereoselective Wittig or Horner-Wadsworth-Emmons reagents to control E/Z geometry of the double bond. | Choice of ylide, solvent, and temperature. |

| Enantioselective Alkylation | Introduction of the methyl group at C2 using a chiral catalyst or auxiliary. | Catalyst/auxiliary selection, reaction conditions. |

| Enzymatic Resolution | Separation of a racemic mixture of the final compound or a precursor using a stereoselective enzyme. | Enzyme selection, optimization of reaction conditions. |

Synthetic Methodologies for the Formation of 1 Methoxy 2 Methylhex 4 En 3 One

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-methoxy-2-methylhex-4-en-3-one, the primary functional group to consider is the α,β-unsaturated ketone, also known as an enone.

A common and effective disconnection for enones is across the carbon-carbon double bond, which often points to an aldol-type condensation reaction. youtube.comyoutube.com This involves a functional group interconversion (FGI) to a β-hydroxy ketone, which can then be disconnected to reveal an enolate nucleophile and a carbonyl electrophile. youtube.comlibretexts.org In the case of this compound, this leads to two potential precursor fragments.

Another key disconnection involves breaking the bond between the α-carbon and the carbonyl group, a strategy often employed in enolate chemistry. This would lead to a synthon representing an α-keto enolate and a methylating agent. Additionally, the methoxy (B1213986) group can be disconnected, suggesting a precursor with a hydroxyl group at the C1 position, which could be methylated late in the synthesis.

Key Disconnection Points in this compound:

| Disconnection Strategy | Precursor Fragments | Corresponding Forward Reaction |

| Cα=Cβ Bond (via β-hydroxy ketone) | Methoxy-substituted aldehyde and a methyl ketone enolate | Aldol (B89426) Condensation |

| Cα-C=O Bond | α-Keto enolate and a methylating agent | Enolate Alkylation |

| C1-O Bond | 1-Hydroxy-2-methylhex-4-en-3-one and a methylating agent | Williamson Ether Synthesis |

Directed Synthesis from Precursor Molecules

Approaches Involving Carbonyl Condensation Reactions (e.g., Aldol-Type, Claisen-Schmidt)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is highly effective for synthesizing α,β-unsaturated ketones. numberanalytics.comlibretexts.org The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step to yield the enone. libretexts.orgpressbooks.pub When the reaction occurs between two different carbonyl compounds, it is referred to as a crossed or mixed aldol reaction. libretexts.orgchemistrysteps.com

To selectively synthesize this compound, a directed aldol reaction is necessary to control which carbonyl compound forms the enolate and which acts as the electrophile. organicreactions.orglibretexts.orgyoutube.com For instance, methoxyacetone (B41198) could be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the corresponding enolate. This enolate would then react with crotonaldehyde (B89634) (but-2-enal) in a directed manner. Subsequent dehydration, often promoted by heat or acidic/basic conditions, would yield the target enone. libretexts.orgpressbooks.pub

The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde and a ketone. libretexts.orgnumberanalytics.com This method is particularly useful for synthesizing α,β-unsaturated ketones and can be performed under aqueous conditions using catalysts like choline (B1196258) hydroxide. acs.orgresearchgate.net In the context of our target molecule, this could involve the reaction of methoxyacetone with crotonaldehyde in the presence of a base. numberanalytics.com

Example of a Directed Aldol Approach:

| Enolate Precursor | Electrophilic Partner | Base/Conditions | Intermediate |

| Methoxyacetone | Crotonaldehyde | LDA, -78 °C | β-hydroxy ketone |

Alkene Formation via Eliminations or Olefination Methods

The formation of the carbon-carbon double bond in the enone system is a critical step. While aldol condensations inherently include a dehydration (elimination) step to form the alkene, other methods can also be employed. pressbooks.pub

One alternative is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, one could envision reacting a β-keto phosphonium ylide with an appropriate aldehyde. The stereochemistry of the resulting alkene is a key consideration in the Wittig reaction, with stabilized ylides generally favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, often provides excellent (E)-selectivity for the formation of α,β-unsaturated esters and ketones. wikipedia.org

Introduction of the Methoxy Group at C1 and its Precursors

The methoxy group is a common functional group in organic molecules. wikipedia.orgfiveable.me Its introduction can be achieved through various methods. One common strategy is the methylation of a corresponding alcohol. wikipedia.org Therefore, a viable precursor to this compound would be 1-hydroxy-2-methylhex-4-en-3-one. This hydroxy-enone could be synthesized first, and the hydroxyl group could then be converted to a methoxy group using a methylating agent like methyl iodide in the presence of a base (Williamson ether synthesis).

Alternatively, the methoxy group can be introduced early in the synthesis by starting with a methoxy-containing precursor, such as methoxyacetic acid or its derivatives. The methoxy group can also be installed by the nucleophilic substitution of a halide. For instance, a precursor with a chlorine atom at the C1 position could react with sodium methoxide (B1231860). clockss.org

Catalytic Approaches in Enone Synthesis Relevant to the this compound Skeleton

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and sustainability. Several catalytic approaches are relevant to the synthesis of enones like this compound.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed methodologies)

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.gov In the context of enone synthesis, palladium catalysts can be used for the dehydrogenation of saturated ketones to form α,β-unsaturated ketones. organic-chemistry.orgnih.govnih.gov This approach offers an alternative to traditional condensation reactions. For example, a saturated ketone precursor, 1-methoxy-2-methylhexan-3-one, could potentially be converted to the desired enone using a palladium catalyst and an oxidant like molecular oxygen. organic-chemistry.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can also be used to construct the enone skeleton. numberanalytics.com Furthermore, palladium catalysis can be employed in the alkylation of enones at distal positions. rsc.org More recently, methods for the palladium-catalyzed intermolecular oxidative coupling of alkynamides and alkenes have been developed to produce α,β-unsaturated ketones. acs.org

Overview of Relevant Palladium-Catalyzed Reactions:

| Reaction Type | Description | Potential Application |

| Dehydrogenation | Direct oxidation of a saturated ketone to an enone. organic-chemistry.orgnih.govnih.gov | Conversion of 1-methoxy-2-methylhexan-3-one to the target enone. |

| Heck Reaction | Coupling of an unsaturated halide with an alkene. numberanalytics.com | Formation of the Cα=Cβ bond. |

| Intermolecular Oxidative Coupling | Reaction of alkynamides and alkenes to form enones. acs.org | Construction of the core enone structure. |

Organocatalysis in Stereoselective Enone Formation

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules, bypassing the need for metal catalysts. In the context of forming enone structures similar to this compound, amino-catalysis, particularly using chiral secondary amines like proline, is highly relevant. youtube.com These catalysts can activate carbonyl compounds in two primary ways: by forming a nucleophilic enamine or by forming an electrophilic iminium ion.

A plausible organocatalytic route to a precursor of the target enone could involve a proline-catalyzed aldol reaction. youtube.com In this scenario, a ketone such as 1-methoxy-2-propanone could react with propanal. The proline catalyst would first react with the ketone to form a chiral enamine. This enamine then acts as a nucleophile, attacking the aldehyde in an enantioselective manner. The stereochemistry of the reaction is directed by the catalyst, which creates a sterically defined transition state, often involving a hydrogen bond between the catalyst's carboxylic acid group and the electrophile. youtube.com This leads to the formation of a chiral β-hydroxy ketone, which can then be dehydrated to yield the α,β-unsaturated enone system. The choice of the L- or D-proline enantiomer determines which enantiomer of the product is formed. youtube.com

Photoredox and Electrochemical Methods for Enone Construction

Modern synthetic chemistry increasingly utilizes photoredox and electrochemical methods, which employ photons or electrons as "traceless reagents" to drive chemical reactions under mild conditions. mdpi.comunipd.it These techniques are particularly adept at generating radical intermediates, which can participate in a wide range of transformations, including carbon-carbon bond formation. nih.gov

The construction of an enone like this compound could be envisioned through a photoredox-catalyzed coupling reaction. For instance, a radical could be generated from a suitable precursor, such as an α-bromo ketone, through a single electron transfer (SET) process mediated by an excited-state photocatalyst. This radical could then be trapped by an alkyne or a vinyl derivative to construct the carbon skeleton.

Alternatively, electrochemical methods offer a powerful, oxidant-free approach. mdpi.com Anodic oxidation can be used to generate radical cations from electron-rich species, initiating cyclization or coupling reactions. For example, the electrochemical oxidation of a nitrate (B79036) anion (NO₃⁻) can generate a nitrate radical (NO₃•), which has been shown to react with alkynes to form 1,2-diketones. mdpi.com A similar strategy could be adapted, where an electrochemically generated radical adds across an alkyne, followed by subsequent functionalization and rearrangement to yield the desired enone structure. Both photoredox and electrochemical approaches offer greener alternatives to traditional methods that often require stoichiometric and harsh chemical oxidants. mdpi.comnih.gov

Asymmetric Synthetic Strategies for Chiral this compound Analogues

The synthesis of specific stereoisomers of chiral molecules is a central goal of modern organic chemistry. For analogues of this compound, which contains a stereocenter at the C2 position, several asymmetric strategies can be employed to control the absolute configuration.

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a reliable and well-established strategy for asymmetric synthesis. researchgate.net

For the synthesis of a chiral analogue of this compound, one could employ an Evans oxazolidinone auxiliary. researchgate.net The synthesis would proceed via the following steps:

Acylation: The chiral auxiliary is acylated with a carboxylic acid, such as methoxyacetic acid.

Diastereoselective Alkylation: The resulting imide is treated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. This enolate then reacts with an electrophile (e.g., 1-bromobut-2-ene). The bulky group on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the opposite face, thus inducing high diastereoselectivity. researchgate.net

Cleavage: The auxiliary is then cleaved from the alkylated product, typically via hydrolysis or reduction, to yield an enantiomerically enriched carboxylic acid or alcohol, which can be further elaborated to the target chiral enone.

Other auxiliaries, such as pseudoephedrine and camphorsultam, operate on similar principles and have been used to achieve high levels of diastereoselectivity in alkylation reactions. researchgate.netharvard.edu

Table 1: Examples of Chiral Auxiliaries and Their Performance in Asymmetric Alkylation

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Alkylation | Benzyl bromide | >99:1 | researchgate.net |

| Pseudoephenamine | Alkylation | Propyl iodide | >99:1 | harvard.edu |

| Camphorsultam | Alkylation | Methyl iodide | >98:2 | researchgate.net |

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. This can be achieved through transition-metal catalysis or organocatalysis. rsc.org

Transition-Metal Catalysis: A rhodium/chiral diene complex, for instance, has been successfully used for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org A similar strategy could be applied to a precursor of the target molecule, where a chiral rhodium catalyst could mediate the conjugate addition of a methyl group (from a reagent like methylboronic acid) to an unmethylated hexenone (B8787527) backbone, thereby setting the C2 stereocenter with high enantioselectivity. organic-chemistry.org

Organocatalysis: As discussed in section 3.3.2, a chiral organocatalyst like proline can facilitate an enantioselective aldol reaction between 1-methoxy-2-propanone and an appropriate aldehyde. youtube.com The catalyst forms a chiral enamine intermediate, which controls the facial selectivity of the nucleophilic attack, leading directly to an enantiomerically enriched β-hydroxyketone precursor. youtube.com

Diastereoselective Control in Carbon-Carbon Bond Formations

When synthesizing analogues of this compound that may contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) of these centers is critical. Diastereoselective control in C-C bond formation can be achieved through several strategies.

One powerful method is auxiliary-controlled diastereoselection , as described in section 3.4.1. The chiral auxiliary directs the formation of a new stereocenter in a fixed spatial relationship to the existing chiral information. researchgate.net

Another approach involves the use of chiral reagents . For example, the reaction of a ketone with a chiral boron reagent can lead to the formation of a specific diastereomer of an enolate, which then reacts with an electrophile.

Furthermore, advanced methods utilizing bimetallic reagents have shown great promise. For example, 1,1-heterobimetallic reagents have been used in highly diastereoselective C-C bond-forming reactions to produce complex structures like boron-substituted allylic alcohols with excellent control. researchgate.net The reaction conditions, solvent, and the nature of the metal centers can be tuned to favor the formation of one diastereomer over others. researchgate.netchemrxiv.org Such strategies are crucial for building up complex molecules where the precise three-dimensional arrangement of atoms is essential for their function.

Exploitation of Common Synthetic Building Blocks for Hexenone Derivatives

The synthesis of this compound can be strategically planned by identifying simple, readily available starting materials, often referred to as synthetic building blocks. A retrosynthetic analysis of the target molecule helps in identifying these key fragments.

The α,β-unsaturated ketone (enone) functionality suggests a disconnection via an aldol condensation reaction. This would break the molecule into two smaller carbonyl-containing fragments:

Fragment A: A ketone, such as 1-methoxy-2-butanone .

Fragment B: An aldehyde, such as acetaldehyde .

The synthesis would involve the base-catalyzed aldol condensation of 1-methoxy-2-butanone with acetaldehyde, followed by dehydration to form the C4-C5 double bond. The methyl group at the C2 position is already present in the 1-methoxy-2-butanone building block.

Alternatively, the C2-C3 bond could be formed via a nucleophilic addition. This retrosynthetic disconnection would lead to:

Fragment C: An α-methoxy acyl anion equivalent (e.g., from methoxyacetonitrile ).

Fragment D: An α,β-unsaturated ketone, such as hex-3-en-2-one .

Other common building blocks could include dienes and dienophiles in a Diels-Alder approach to construct the six-carbon backbone, followed by functional group manipulations. For example, the reaction between 1-methoxybutadiene and a suitable ketene (B1206846) equivalent could provide a cyclic precursor that is then opened to reveal the hexenone structure. researchgate.net The use of simple, commercially available starting materials is a key principle in designing efficient and practical synthetic routes. researchgate.net

Chemical Reactivity and Transformative Pathways of 1 Methoxy 2 Methylhex 4 En 3 One

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone core of 1-Methoxy-2-methylhex-4-en-3-one is a hub of reactivity. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature is central to its participation in a variety of addition and cycloaddition reactions.

Nucleophilic Conjugate Additions (Michael Additions)

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile adds to the β-carbon of the conjugated system. wikipedia.orgwikipedia.org For this compound, this reaction provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the C5 position.

The reaction mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct. wikipedia.org A wide array of nucleophiles can be employed in this reaction, including "soft" nucleophiles like enolates, Gilman reagents (organocuprates), amines, and thiols. wikipedia.orgyoutube.com The use of enolates as Michael donors is a classic strategy for constructing new carbon-carbon bonds. wikipedia.org

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Example | Resulting Bond |

| Carbon Nucleophile | Gilman Reagent (e.g., Lithium dimethylcuprate) | C-C |

| Nitrogen Nucleophile | Amine (e.g., Methylamine) | C-N |

| Oxygen Nucleophile | Alcohol (e.g., Methanol) | C-O |

| Sulfur Nucleophile | Thiol (e.g., Thiophenol) | C-S |

This table provides a generalized overview of potential nucleophiles for Michael additions. Specific reaction conditions and outcomes for this compound would require experimental investigation.

Reactions Involving the Carbonyl Carbon (e.g., Reductions, Wittig Reactions)

While conjugate addition is a dominant pathway, the carbonyl carbon of this compound also undergoes typical reactions of ketones. These include reductions and olefination reactions like the Wittig reaction.

Reductions: The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents. The choice of reagent determines the outcome. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to an alcohol without affecting the carbon-carbon double bond. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the carbonyl and the alkene.

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com The structure of the ylide determines the nature of the resulting alkene. For example, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, forming a diene. The stereochemistry of the newly formed double bond can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

The α,β-unsaturated ketone system in this compound can act as a dienophile in Diels-Alder reactions. masterorganicchemistry.com This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. youtube.comorganic-chemistry.org The reaction is highly stereospecific and is a powerful tool for the construction of complex cyclic systems. youtube.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The carbonyl group in this compound serves this purpose, making the double bond more electron-deficient and thus a better dienophile. The reaction with a suitable diene, such as 1,3-butadiene, would lead to the formation of a cyclohexene (B86901) derivative with the substituents from the starting materials arranged in a predictable stereochemical manner.

Transformations Involving the Methoxy (B1213986) Functional Group

The methoxy group in this compound also presents opportunities for chemical modification and can influence the reactivity of the molecule.

Cleavage and Derivatization of the Methoxy Ether

The methoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are commonly used to cleave ethers. Lewis acids like boron tribromide (BBr₃) are also highly effective for this transformation. Cleavage of the methyoxy group in this compound would yield a hydroxyl group at the C1 position, providing a handle for further functionalization.

Derivatization of the methoxy group itself is less common than its cleavage. However, under certain oxidative conditions, the methyl group of the ether could potentially be functionalized.

Role of the Methoxy Group in Directing Reactivity or Selectivity

The methoxy group can exert a significant influence on the reactivity and selectivity of reactions occurring elsewhere in the molecule. Its electron-donating nature, through resonance, can affect the electron density of the conjugated system. While the carbonyl group is electron-withdrawing, the methoxy group at the C1 position is somewhat remote to have a strong direct electronic effect on the α,β-unsaturated system.

Intramolecular Rearrangements and Cyclization Reactions

The structural features of this compound, namely the conjugated enone system and the pendant alkene, provide a platform for a variety of intramolecular rearrangements and cyclization reactions. These transformations are key in the construction of cyclic and polycyclic molecular architectures.

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the principles of orbital symmetry. nih.gov While intermolecular Diels-Alder reactions involving enones are common, the isolated nature of the double bond in this compound makes it an unlikely candidate for a standard intramolecular [4+2] cycloaddition where it would act as both the diene and dienophile. However, other pericyclic pathways could be envisaged under thermal or photochemical conditions.

One potential, though likely high-energy, process could be an intramolecular [2+2] photocycloaddition between the C=C bond of the enone and the hexene double bond. Such reactions are known to occur with cyclic enones upon direct irradiation, leading to the formation of cyclobutane (B1203170) rings. acs.org

| Reaction Type | Reactant(s) | Conditions | Product Type | Reference |

| Intermolecular [2+2] Photocycloaddition | 2-Cyclohexenone, Isobutene | UV irradiation | Bicyclo[4.2.0]octan-2-one | acs.org |

| Intramolecular Diels-Alder | Tethered diene and dienophile | Heat | Fused bicyclic system | researchgate.net |

This table presents examples of pericyclic reactions involving enones to illustrate potential, though not directly observed, reactivity for this compound.

Radical cyclizations are a powerful tool for the formation of carbocyclic and heterocyclic rings. In the case of this compound, radical generation at various positions could initiate a cyclization cascade. For instance, the generation of a radical at the α-position to the ketone could, in principle, lead to cyclization onto the pendant double bond.

Manganese(III)-based oxidative free-radical cyclizations of unsaturated ketones are a well-established method for the synthesis of bicyclic systems. researchgate.netrsc.org This methodology typically involves the oxidation of an enolate to generate a β-keto radical, which then undergoes cyclization. While these examples often start from saturated ketones with an unsaturated side chain, the principle could be extended to a suitably activated derivative of this compound.

Visible light-mediated radical reactions have also emerged as a mild and efficient method for the functionalization of unsaturated ketones. researchgate.net These processes often involve the generation of a radical species that adds to a double bond, initiating a cyclization or rearrangement cascade.

| Initiator/Catalyst | Substrate Type | Key Intermediate | Product Type | Reference |

| Mn(OAc)₃/Cu(OAc)₂ | Unsaturated β-keto ester | β-keto radical | Bicyclic ketone | researchgate.net |

| Photoredox Catalyst | β,γ-Unsaturated ketone | Carbon-centered radical | Functionalized ketone | researchgate.net |

This table showcases representative examples of radical cyclizations of unsaturated ketones, providing a model for the potential reactivity of this compound.

The sequential application of intramolecular reactions or the design of tandem reaction cascades originating from this compound or its derivatives could lead to the formation of complex polycyclic structures. For instance, an initial cyclization to form a five- or six-membered ring could be followed by further annulation reactions.

The synthesis of bridged polycyclic compounds often relies on the strategic intramolecular cyclization of acyclic precursors. While direct examples starting from a structure identical to this compound are not documented, the general strategies are informative. For example, tandem reactions involving the formation of an ylide followed by an intramolecular cycloaddition can construct intricate polycyclic skeletons in a single step.

| Strategy | Starting Material Type | Key Transformation | Resulting Scaffold | Reference |

| Tandem Reaction | Benzyl bromide, 1,10-phenanthroline, 4-hydroxycoumarin | N-alkylation and nucleophilic addition | Bridged polycyclic heterocycle | Not directly applicable, general principle |

| Intramolecular [4+2] Cycloaddition | Acyclic triene | Diels-Alder reaction | Decalin-type structures | Not directly applicable, general principle |

This table illustrates general strategies for the formation of polycyclic structures that could be conceptually applied to derivatives of this compound.

Selective Functionalization and Derivatization for Complex Molecular Scaffolds

The various functional groups within this compound offer multiple handles for selective modification, allowing for its elaboration into more complex molecular scaffolds.

The α,β-unsaturated ketone moiety is a versatile platform for a wide range of transformations. The β-methoxy group can act as a leaving group in nucleophilic substitution reactions, or it can direct the regioselectivity of other transformations. The enone system is also susceptible to a variety of addition reactions.

Recent advances have focused on the site-selective functionalization of enones and related compounds. For example, transition-metal-catalyzed C-H functionalization and annulation of β-enaminones (which are structurally related to β-alkoxy enones) have been extensively developed to create diverse heterocyclic and polyaromatic scaffolds. nih.govacs.org These methods often provide access to complex structures that would be difficult to synthesize using traditional methods.

Furthermore, the development of skeletal editing strategies for α,β-unsaturated ketones allows for the insertion of atoms directly into the carbon framework, providing a novel approach to scaffold diversification.

| Methodology | Substrate Type | Reagent/Catalyst | Transformation | Reference |

| Skeletal Editing | α,β-Unsaturated Ketone | Alkyl Amine | Amine insertion into C-C bond | |

| C-H Annulation | β-Enaminone | Transition Metal Catalyst | Formation of heterocyclic rings | nih.govacs.org |

| Halo-cycloetherification | Hydroquinone alkene | Organocatalyst | Synthesis of chroman scaffolds |

This table provides examples of modern synthetic methods for the selective functionalization and derivatization of enones and related structures, highlighting potential pathways for the transformation of this compound into complex molecular scaffolds.

Mechanistic and Computational Studies on 1 Methoxy 2 Methylhex 4 En 3 One and Analogous Systems

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 1-Methoxy-2-methylhex-4-en-3-one likely involves the formation of an α,β-unsaturated ketone framework, a common structural motif in organic chemistry. The transformations of this compound would be dictated by the reactivity of the enone system and the influence of the methoxy (B1213986) and methyl substituents.

A plausible synthetic route to β-methoxy ketones involves the Lewis acid-promoted reaction of β,γ-unsaturated ketones. researchgate.net This process is proposed to occur through an in situ isomerization of the β,γ-unsaturated ketone to its more stable α,β-unsaturated counterpart, followed by a 1,4-conjugate addition of methanol (B129727). researchgate.net This suggests a potential pathway for the synthesis of this compound from a corresponding β,γ-unsaturated precursor.

In the context of the proposed synthesis via a β,γ-unsaturated ketone, a key intermediate would be the corresponding α,β-unsaturated ketone. The subsequent 1,4-addition of methanol would proceed through an enolate intermediate. The stability and reactivity of this enolate are crucial in determining the reaction outcome.

Transformations of this compound, such as further alkylations or additions, would also involve the formation of specific intermediates. For instance, α-alkylation of the ketone would proceed via the formation of a specific enolate, the regioselectivity of which would be influenced by steric and electronic factors.

For many reactions involving α,β-unsaturated carbonyl compounds, the nucleophilic addition to the β-carbon (the Michael addition) is often the rate-determining step. In the proposed synthesis of this compound from a β,γ-unsaturated ketone, the initial isomerization or the subsequent 1,4-addition could be the rate-limiting step, depending on the specific reaction conditions and the nature of the Lewis acid catalyst used. researchgate.net

In transformations of the title compound, the nature of the rate-limiting step would depend on the specific reaction. For example, in a base-catalyzed alkylation, the deprotonation to form the enolate or the subsequent nucleophilic attack by the enolate could be rate-limiting.

Application of Computational Chemistry

Computational chemistry serves as a powerful tool to investigate the intricacies of reaction mechanisms, electronic structures, and conformational landscapes of molecules like this compound.

Density Functional Theory (DFT) is widely employed to study the electronic structure and energetics of organic molecules. For analogous systems, such as methyl 2-methoxycyclohex-3-ene-1-carboxylate, DFT calculations have been used to investigate the stability of different stereochemical products of Diels-Alder reactions. dntb.gov.uaresearchgate.net These studies involve optimizing the molecular structure and analyzing the Potential Energy Surface (PES). dntb.gov.uaresearchgate.net

Furthermore, Frontier Molecular Orbital (FMO) energy calculations, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, provide insights into the stability and reactivity of the molecule. dntb.gov.uaresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The Molecular Electrostatic Potential (MEP) can also be calculated to analyze the surface of the molecule and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.netnih.gov

For a molecule like this compound, DFT calculations could be used to:

Determine the preferred ground-state geometry.

Analyze the electronic distribution and identify reactive sites through MEP maps.

Calculate the HOMO-LUMO gap to assess its kinetic stability.

Investigate the thermodynamics of potential reactions, such as addition or isomerization.

A study on Isoeugenol, which also contains a methoxy group and a propenyl chain, utilized DFT to calculate various physicochemical properties and analyze its geometrical parameters, providing a precedent for such computational analysis on related structures. researchgate.net

Table 1: Illustrative Data from DFT Studies on Analogous Methoxy-Containing Compounds

| Compound | Computational Method | Key Findings | Reference |

| Methyl 2-methoxycyclohex-3-ene-1-carboxylate | DFT | Analysis of stereochemical product stability, FMO energies, and MEP. | dntb.gov.uaresearchgate.net |

| Isoeugenol (2-Methoxy-4-(prop-1-en-1-yl)phenol) | DFT/B3LYP/6-311G(d,p) | Calculation of optimized geometrical parameters and physicochemical properties. | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | Evaluation of HOMO-LUMO gap, MEP, and chemical reactivity parameters. | nih.gov |

This table is for illustrative purposes and shows the application of DFT to similar structural motifs.

Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, including conformational changes. uniovi.es By simulating the atomic motions over time, MD can provide a detailed picture of the accessible conformations and the transitions between them.

For a flexible acyclic molecule like this compound, MD simulations could be employed to:

Explore the conformational space and identify low-energy conformers.

Simulate the behavior of the molecule in different solvent environments.

Transition state (TS) modeling is a critical component of computational chemistry for elucidating reaction mechanisms. By locating and characterizing the transition state structures, chemists can calculate activation energies and gain a deeper understanding of the reaction kinetics.

For the synthesis and transformations of this compound, TS modeling could be used to:

Investigate the mechanism of the proposed isomerization of a β,γ-unsaturated precursor.

Model the transition state for the 1,4-addition of methanol.

Compare the activation barriers for competing reaction pathways, such as 1,2- versus 1,4-addition of a nucleophile.

DFT calculations are a common method for modeling transition states in organic reactions. For example, in the study of the Diels-Alder reaction to form methyl 2-methoxycyclohex-3-ene-1-carboxylate, transition state analysis would be crucial to understanding the regioselectivity and stereoselectivity of the reaction. dntb.gov.uaresearchgate.net

Advanced Spectroscopic Techniques for Mechanistic Insights and Structural Assignments

The elucidation of reaction mechanisms and the unambiguous determination of the three-dimensional structure of molecules are cornerstones of modern chemical research. For a compound such as this compound and its analogs, a suite of advanced spectroscopic techniques is indispensable. These methods provide detailed insights into the stereochemical arrangement of atoms, the transient species formed during a reaction, and the stereochemical integrity of the final products.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of organic molecules. In the context of acyclic systems like this compound, which can possess multiple stereocenters, NMR is crucial for assigning the relative configuration of these centers.

One of the most informative NMR techniques for stereochemical analysis is the Nuclear Overhauser Effect (NOE) experiment. NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. This distance dependence makes NOE a sensitive probe for spatial proximity. By irradiating a specific proton and observing which other protons show an enhanced signal, chemists can deduce which groups are on the same side of a molecule.

For analogous systems, such as β-hydroxy ketones which share a similar structural motif, 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are routinely employed to establish the relative stereochemistry. For example, in the case of a syn diastereomer, a strong NOE correlation would be expected between the protons on the two stereogenic centers, whereas in the anti diastereomer, this correlation would be weak or absent.

A simple ¹H NMR analysis can also permit the stereochemical assignment of related β-hydroxy ketones by visual inspection of the ABX patterns for the α-methylene unit. nih.gov This method has been verified for a wide range of β-hydroxy ketones derived from aldol (B89426) reactions. nih.gov

Table 1: Representative ¹H NMR NOE Data for Stereochemical Assignment of a β-Alkoxy Ketone Analog

| Irradiated Proton | Observed NOE | Inferred Proximity | Stereochemical Assignment |

| H-2 (proton on the carbon bearing the methyl group) | H-3 (proton on the carbon bearing the methoxy group) | H-2 and H-3 are on the same face of the molecule | syn diastereomer |

| H-2 (proton on the carbon bearing the methyl group) | No significant NOE to H-3 | H-2 and H-3 are on opposite faces of the molecule | anti diastereomer |

Advanced Mass Spectrometry (MS) for Reaction Intermediates and Product Identification

The formation of this compound likely proceeds through a conjugate addition (Michael addition) of a methoxide (B1231860) to an α,β-unsaturated ketone precursor. Identifying the transient intermediates in such reactions is key to understanding the reaction mechanism in detail. Advanced mass spectrometry (MS) techniques, particularly when used for real-time reaction monitoring, are exceptionally well-suited for this purpose.

Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation. nih.gov This allows for the direct observation of charged reaction intermediates. nih.gov For reactions involving neutral intermediates, techniques like atmospheric pressure chemical ionization (APCI) or the use of charge-tagging reagents can be employed.

Tandem mass spectrometry (MS/MS) provides further structural information on the detected intermediates. nih.gov By isolating an ion of interest and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which can be used to confirm the structure of the intermediate. nih.gov Ion mobility spectrometry-mass spectrometry (IMS-MS) can even provide information on the shape and size of the intermediates, helping to distinguish between different isomers. nih.gov

For instance, in studies of Michael additions, ESI-MS has been used to detect and characterize the enolate intermediates formed upon nucleophilic attack. acs.org The observation of these species provides direct evidence for the proposed reaction pathway.

Table 2: Advanced Mass Spectrometry Techniques for the Study of Reaction Mechanisms

| Technique | Principle | Application in Mechanistic Studies |

| Electrospray Ionization (ESI-MS) | Soft ionization of polar and charged molecules from solution. nih.gov | Detection of charged reaction intermediates and products in real-time. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Isolation of a specific ion followed by fragmentation to obtain structural information. nih.gov | Structural elucidation of reaction intermediates and differentiation of isomers. nih.gov |

| Ion Mobility Spectrometry-MS (IMS-MS) | Separation of ions based on their size and shape in the gas phase. nih.gov | Separation and characterization of isomeric and isobaric intermediates. nih.gov |

| Desorption Electrospray Ionization (DESI-MS) | Ambient ionization technique for direct analysis of surfaces. | Spatially resolved analysis of reaction progress on a surface. |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Purity and Absolute Configuration

For chiral molecules like the enantiomers of this compound, determining the absolute configuration and enantiomeric purity is of paramount importance. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, is the primary tool for this purpose. The main techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

ORD measures the rotation of the plane of polarized light as a function of wavelength. An ORD curve will show a characteristic shape, particularly in the region of a chromophore's absorption, which is also directly related to the absolute configuration.

For α,β-unsaturated ketones, the n→π* and π→π* electronic transitions of the enone chromophore give rise to characteristic Cotton effects in the ECD and ORD spectra. The "octant rule" for ketones can often be used to predict the sign of the n→π* Cotton effect based on the spatial arrangement of substituents around the carbonyl group.

Modern approaches combine experimental ECD and ORD data with quantum chemical calculations. By calculating the theoretical ECD or ORD spectrum for a given absolute configuration (e.g., R or S) and comparing it to the experimental spectrum, the absolute configuration can be assigned with high confidence. nih.govresearchgate.net This combined experimental and theoretical approach is particularly powerful for conformationally flexible molecules. nih.gov

Table 3: Representative Chiroptical Data for Determining the Absolute Configuration of a Chiral Enone Analog

| Technique | Spectral Feature | Observation for (R)-enantiomer | Observation for (S)-enantiomer |

| ECD | n→π* transition (~320 nm) | Positive Cotton Effect | Negative Cotton Effect |

| ECD | π→π* transition (~240 nm) | Negative Cotton Effect | Positive Cotton Effect |

| ORD | Sodium D-line (589 nm) | Positive specific rotation | Negative specific rotation |

Potential Applications and Future Research Directions in 1 Methoxy 2 Methylhex 4 En 3 One Chemistry

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The enone moiety is a well-established and highly versatile functional group in organic synthesis, capable of undergoing a multitude of transformations. nih.gov The presence of both a nucleophilic (alkene) and an electrophilic (carbonyl carbon) center allows for a diverse range of reactions.

Key Potential Reactions:

Michael Addition: The β-carbon of the enone system is susceptible to conjugate addition by a wide array of nucleophiles. This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diels-Alder Reaction: The electron-deficient alkene of the enone can act as a dienophile in [4+2] cycloaddition reactions with dienes, providing a powerful method for the construction of six-membered rings.

Reduction Reactions: The carbonyl group and the carbon-carbon double bond can be selectively reduced. ncert.nic.in Catalytic hydrogenation can lead to the corresponding saturated ketone, β-hydroxy ketone, or the fully reduced alcohol, depending on the catalyst and reaction conditions. acs.orgmdpi.comgoogle.com

Epoxidation: The carbon-carbon double bond can be epoxidized to form an epoxy ketone, a valuable intermediate for further functionalization.

The α-methoxy group is expected to significantly influence the reactivity of the enone system. It can exert both steric and electronic effects, potentially altering the regioselectivity and stereoselectivity of reactions. For instance, in nucleophilic additions, the methoxy (B1213986) group could direct the incoming nucleophile to a specific face of the molecule. Furthermore, the presence of the methoxy group opens up possibilities for unique transformations, such as elimination reactions to generate a diene system or rearrangement reactions under specific conditions.

The versatility of α,β-unsaturated ketones is further highlighted by their use as precursors in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov For example, they are key building blocks in the synthesis of 1-indanones, which exhibit a broad range of biological activities. beilstein-journals.org

Prospects for Development of Novel Catalytic Methodologies

The development of new catalytic methods for the synthesis and functionalization of ketones and enones is a vibrant area of research. rsc.orgrsc.org Given the structure of 1-Methoxy-2-methylhex-4-en-3-one, several avenues for the development of novel catalytic methodologies can be envisioned.

Potential Areas of Catalytic Research:

Enantioselective Catalysis: The development of chiral catalysts for reactions such as enantioselective Michael additions, Diels-Alder reactions, and hydrogenations would provide access to enantiomerically pure or enriched products. This is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

C-H Functionalization: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules. rsc.orgrsc.org Catalytic systems could be developed to selectively functionalize the various C-H bonds within this compound, for example, at the methyl group or the allylic position.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new possibilities in organic synthesis. This approach could be employed to mediate novel transformations of this compound, such as radical additions or cycloadditions.

The development of iron-catalyzed dehydrogenative coupling of alcohols and ketones to form α,β-unsaturated ketones represents a cost-effective and sustainable approach. mdpi.com Such methodologies could potentially be adapted for the synthesis of derivatives of this compound. Furthermore, the chemoselective hydrogenation of α,β-unsaturated ketones is a significant challenge, and the development of new catalysts that can selectively reduce either the double bond or the carbonyl group is of great interest. acs.org

Future Directions in Mechanistic Understanding and Computational Modeling

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and catalysts. Future research in this area will likely focus on a combination of experimental and computational approaches.

Key Research Directions:

Kinetic and Mechanistic Studies: Detailed kinetic studies of the reactions of this compound will provide valuable insights into the reaction pathways and the role of the α-methoxy group. Techniques such as isotopic labeling and in-situ reaction monitoring can be employed to elucidate the reaction mechanisms.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the transition states and intermediates of reactions involving this compound. rsc.org This can help to rationalize observed reactivity and predict the outcome of new reactions. Computational studies can also be used to design new catalysts with improved activity and selectivity.

Structure-Reactivity Relationships: Systematic studies on the reactivity of a series of α-substituted enones, including this compound, would help to establish clear structure-reactivity relationships. rsc.org This knowledge is essential for predicting the chemical behavior of related compounds and for the design of new synthetic strategies.

The study of the electrophilic reactivities of cyclic enones has shown that cyclization can have a significant impact on reactivity. rsc.org Similar detailed studies on acyclic systems like this compound would be highly valuable.

Q & A

Q. How can the molecular structure of 1-Methoxy-2-methylhex-4-en-3-one be experimentally determined?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural elucidation. Single-crystal diffraction data can be collected using synchrotron radiation or laboratory X-ray sources. For refinement, the SHELXL program (part of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography, even with twinned or high-resolution data . Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Using SHELXL for least-squares refinement, incorporating constraints for methoxy and methyl groups.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy : and NMR identify functional groups (e.g., methoxy protons at ~3.3 ppm, conjugated enone system). DEPT-135 or HSQC can resolve overlapping signals.

- GC-MS : Gas chromatography coupled with electron ionization mass spectrometry provides retention indices and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm) and alkene (C=C stretch ~1600 cm) groups.

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A plausible route involves:

Aldol Condensation : Reacting methyl vinyl ketone with a methoxy-substituted aldehyde under basic conditions (e.g., NaOH/EtOH).

Selective Oxidation : Use Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC) to oxidize secondary alcohols to ketones.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from impurities or stereochemical ambiguities. Strategies include:

- 2D NMR Techniques : NOESY or ROESY to confirm spatial proximity of protons (e.g., distinguishing cis vs. trans alkene configurations).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO) with <2 ppm error.

- Cross-Validation : Compare experimental IR/Raman data with computational (DFT) predictions .

Q. What computational methods are suitable for studying the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model enone reactivity (e.g., Diels-Alder cycloaddition).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvent polarity in keto-enol tautomerism).

- Transition State Analysis : Use QM/MM methods to model activation energies for proposed mechanisms .

Q. How should experimental protocols be designed to investigate the compound’s reaction mechanisms?

Methodological Answer:

- Kinetic Studies : Monitor reactions via in-situ FTIR or UV-Vis spectroscopy. Use pseudo-first-order conditions to isolate rate dependencies.

- Isotopic Labeling : Introduce or to track oxygen migration in ketone rearrangements.

- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles to identify transient species .

Handling and Safety Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps.

- Respiratory Protection : For powder handling, use NIOSH-approved N95 masks or EU-standard FFP2 respirators.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Management and Literature Review

Q. How can researchers conduct a rigorous literature review for this compound?

Methodological Answer:

- Systematic Search : Use databases like SciFinder and Reaxys with queries combining IUPAC name, CAS number, and keywords (e.g., "synthesis," "spectroscopy").

- Semantic Filtering : Exclude non-academic sources (e.g., vendor websites) and prioritize peer-reviewed journals.

- Gap Analysis : Identify understudied areas (e.g., environmental fate, metabolic pathways) for novel research directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.